molecular formula C8H13ClO3 B2972984 Ethyl 6-chloro-3-oxohexanoate CAS No. 54362-87-7

Ethyl 6-chloro-3-oxohexanoate

Cat. No.: B2972984
CAS No.: 54362-87-7
M. Wt: 192.64
InChI Key: YFDQPUOWFBNCSJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is used as an intermediate in various chemical syntheses. This compound is known for its reactivity and versatility in organic chemistry, making it a valuable building block for the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Ethyl 6-chloro-3-oxohexanoate primarily targets alcohol dehydrogenases (ADHs) . These enzymes are used in organic synthesis for the production of chiral compounds . They catalyze the stereoselective reduction of prochiral ketones with remarkable chemo-, regio-, and stereoselectivity .

Mode of Action

The compound interacts with its targets, the alcohol dehydrogenases, through a process of reduction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but this is a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The affected pathway is the reduction of prochiral ketones . This process is catalyzed by alcohol dehydrogenases, which are used as isolated enzymes or whole cells . The reduction of prochiral ketones leads to the production of chiral alcohols .

Pharmacokinetics

It’s important to note that the efficiency of the biocatalytic process involving this compound is influenced by factors such as ph, temperature, nadp+ concentration, and cell loading .

Result of Action

The result of the compound’s action is the production of chiral alcohols . These are important building blocks in the chemical and pharmaceutical industry for the production of various products, including chemical catalysts, liquid crystals, flavors, agrochemicals, or drugs .

Action Environment

The action of this compound is influenced by environmental factors such as the stability of the substrate in aqueous solutions and partial substrate inhibition . A fed-batch strategy has been developed to address these issues and maintain a suitably low substrate concentration throughout the entire process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-3-oxohexanoate can be synthesized through several methods. One common synthetic route involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst. The reaction is carried out in an organic solvent at temperatures ranging from 40 to 100°C for 1 to 10 hours . Another method involves the chlorination of monoethyl adipate using sulfur oxychloride, which produces this compound with a high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous preparation devices that allow for high yield and safe operation under mild conditions . These methods are designed to minimize waste and reduce production costs, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-3-oxohexanoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-chloro-3-oxohexanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and versatility, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

ethyl 6-chloro-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDQPUOWFBNCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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